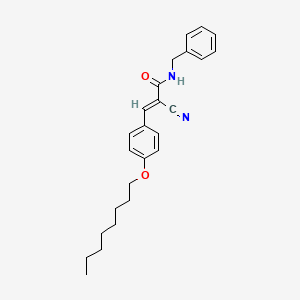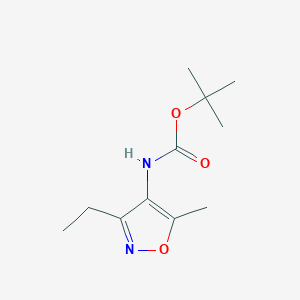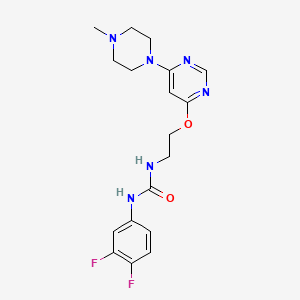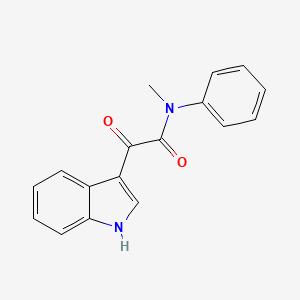![molecular formula C7H12ClNO2 B2946485 Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1536392-01-4](/img/structure/B2946485.png)
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is an organic compound with the chemical formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It appears as a colorless to pale yellow solid and is soluble in many polar organic solvents such as methanol, ethanol, and chloroform . This compound is relatively stable under standard storage conditions .
Mecanismo De Acción
Target of Action
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, also known as 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1), is a complex organic compound that is often present in various natural and synthetic biologically active compounds Similar 3-azabicyclo[310]hexane (3-ABH) derivatives have been found to act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors . They are also used in the synthesis of numerous drugs, including protease inhibitors like boceprevir and narlaprevir, which are used in anti-hepatitis C therapy .
Mode of Action
The exact mode of action of Methyl 3-azabicyclo[31Similar 3-abh derivatives have been synthesized via intramolecular cyclopropanation of alpha-diazoacetates using ru (ii) catalysis . This process involves the formation of a three-membered cyclopropane ring within the molecule, which is a key step in the synthesis of many biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-azabicyclo[31Similar 3-abh derivatives have been found to be crucial components in several antiviral medications . For instance, they play a key role in the production of boceprevir and narlaprevir, which are used in anti-hepatitis C therapy . These drugs inhibit the protease enzyme of the hepatitis C virus, preventing the virus from replicating .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-azabicyclo[31Similar 3-abh derivatives used in drug synthesis are typically designed to have optimal pharmacokinetic properties to ensure effective bioavailability .
Result of Action
The molecular and cellular effects of Methyl 3-azabicyclo[31Similar 3-abh derivatives have been found to exhibit high cytotoxicity and are promising antitumor agents . They are also used in the synthesis of drugs that inhibit the replication of viruses, such as the hepatitis C virus .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3-azabicyclo[31Similar 3-abh derivatives used in drug synthesis are typically designed to be stable under physiological conditions . Factors such as pH, temperature, and the presence of other molecules can influence the action and stability of these compounds .
Métodos De Preparación
The synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the reaction of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid . This reaction proceeds under acidic conditions to yield the desired ester hydrochloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications:
Comparación Con Compuestos Similares
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and exhibit comparable chemical properties.
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: This compound has a similar structure but differs in the position of the carboxylate group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This derivative features additional methyl groups, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Propiedades
IUPAC Name |
methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYNHGVKCYWCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)
![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)
![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)
![N-(4-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2946412.png)

![7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2946415.png)
![2-[(3,4-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2946416.png)
![2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2946417.png)

![1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2946419.png)
![4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine](/img/structure/B2946422.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2946424.png)
